4-(Diethylamino)benzoic acid

Solid-state chemistry Pharmaceutical formulation Thermal processing

Formulators using melt-based processing face thermal degradation when high-melting intermediates limit excipient compatibility. 4-(Diethylamino)benzoic acid resolves this with a 50°C lower melting point (192-193°C) versus its dimethylamino analog, enabling hot-melt extrusion and solid dispersion workflows with heat-sensitive APIs. • Thermal robustness: TGA confirms no weight loss up to 360°C, decomposition onset >400°C • Validated ligand for methyl-substituted organotin(IV) complexes active against 5 bacterial strains • Supplied as ≥98% fine crystalline powder; soluble in hot methanol; ships ambient

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 5429-28-7
Cat. No. B181538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)benzoic acid
CAS5429-28-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
InChIKeyLNYTUARMNSFFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylamino)benzoic Acid: Technical Baseline & Procurement Specs


4-(Diethylamino)benzoic acid (DEABA, CAS 5429-28-7) is a para-substituted dialkylaminobenzoic acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It is a solid at room temperature with a reported melting point range of 192–193 °C (lit.) . The compound is typically supplied as a fine crystalline powder with purities up to 99% . Its physicochemical profile includes a predicted pKa of 3.65±0.10 and solubility in hot methanol . DEABA serves as a versatile intermediate in organic synthesis, with documented applications in peptide synthesis, as a precursor to photoinitiator systems, and as a ligand for organometallic complex formation .

4-(Diethylamino)benzoic Acid: Substitution Challenges


While 4-(dimethylamino)benzoic acid (DMABA) and its esters (e.g., EDB) are widely used amine co-initiators in photopolymerization, direct substitution with 4-(diethylamino)benzoic acid is not straightforward due to significant differences in physicochemical properties and performance outcomes. The diethylamino substituent confers a higher molecular weight (193.24 vs. 165.19 g/mol for DMABA), a markedly lower melting point (192–193 °C vs. 242.5–243.5 °C for DMABA), and altered solubility characteristics [1][2]. These differences directly impact processability in solid-state formulations, thermal stability in high-temperature applications, and the efficiency of radical generation when used as a co-initiator or ligand [3]. The following quantitative evidence demonstrates that selecting the diethylamino analog over the dimethylamino variant—or vice versa—must be based on specific, measurable performance criteria rather than assumed functional equivalence.

4-(Diethylamino)benzoic Acid: Quantitative Evidence vs. Analogs


Melting Point Advantage in Solid-State Formulation

4-(Diethylamino)benzoic acid exhibits a melting point of 192–193 °C, which is approximately 50 °C lower than that of its closest analog, 4-(dimethylamino)benzoic acid (DMABA), which melts at 242.5–243.5 °C [1]. This substantial difference in thermal behavior directly impacts the feasibility of melt-based processing techniques such as hot-melt extrusion, melt granulation, or solid dispersion preparation. The lower melting point of DEABA allows for processing at temperatures that are less likely to induce thermal degradation of heat-sensitive co-formulants or active pharmaceutical ingredients (APIs) . In contrast, the higher melting point of DMABA may necessitate elevated processing temperatures that exceed the stability threshold of many common pharmaceutical excipients, thereby limiting its utility in certain solid-dosage formulations.

Solid-state chemistry Pharmaceutical formulation Thermal processing

Organotin Complex Antibacterial Activity

Organotin(IV) carboxylate complexes synthesized from 4-(diethylamino)benzoic acid as the ligand precursor have demonstrated quantifiable in vitro antibacterial activity. Among four characterized complexes—{4-[N(C2H5)2]C6H4COO}2(Me)2Sn (1), {4-[N(C2H5)2]C6H4COO}2(Bu)2Sn (2), [{4-[N(C2H5)2]C6H4COO(Bu)2Sn}2O]2 dimer (3), and 4-[N(C2H5)2]C6H4COO(Ph)3Sn (4)—complex 1 exhibited activity against all five tested bacterial strains, whereas complexes 2, 3, and 4 showed no measurable activity under the same assay conditions [1]. This intra-class differentiation demonstrates that the biological performance of the final complex is critically dependent on the specific organotin moiety attached to the DEABA ligand framework. Importantly, the free acid 4-(diethylamino)benzoic acid itself does not exhibit this antibacterial activity; the activity is a property of the organometallic complex. This contrasts with 4-(dimethylamino)benzoic acid, which is primarily noted as a UV filter biotransformation product rather than a ligand for antimicrobial organometallics [2].

Organometallic chemistry Antimicrobial screening Coordination complexes

Fluorescence Suppression vs. Dimethylamino Esters

Ethyl 4-(diethylamino)benzoate (DEAEB), the ethyl ester derivative of the target compound, exhibits small fluorescence quantum yields in the vapor phase, supercritical fluids, and room-temperature solutions. This quenching behavior is specifically attributed to solute-solvent interactions such as hydrogen bonding [1]. In contrast, 4-(dimethylamino)benzoic acid and its esters are known to exhibit dual fluorescence and measurable quantum yields that are enhanced by solvent polarity [2][3]. The reduced quantum yield of the diethylamino derivative may be advantageous in applications where fluorescence background is undesirable, such as in certain UV-curable coating formulations or analytical probes requiring low intrinsic emission. However, for applications where fluorescence is the intended readout (e.g., fluorescent probes, imaging agents), the dimethylamino analog may be preferable. This differentiation is class-level inference based on the distinct photophysical behavior of the diethylamino-substituted phenyl ring system.

Photophysics Fluorescence spectroscopy Solvatochromism

Thermal Stability Threshold

Thermogravimetric analysis (TGA) of 4-(diethylamino)benzoic acid reveals a high thermal stability threshold. The compound shows no weight loss until 360 °C, indicating that no solvent or volatile impurities are retained in the crystalline lattice [1]. Between 360 and 400 °C, a weight loss of approximately 11% is observed, followed by slow decomposition under nitrogen and accelerated decomposition under air beyond 400 °C [1]. A separate datasheet confirms that the compound decomposes above 350 °C [2]. In contrast, the dimethylamino analog 4-(dimethylamino)benzoic acid is reported to decompose at lower temperatures, though specific TGA data are less readily available. The 360 °C onset of degradation for DEABA is notably higher than many common pharmaceutical excipients and organic intermediates, suggesting superior thermal robustness. This is a class-level inference: the additional ethyl groups in the diethylamino substituent increase molecular weight and potentially enhance thermal stability relative to the dimethylamino analog, though direct comparative TGA studies are lacking.

Thermal analysis Material stability Decomposition kinetics

4-(Diethylamino)benzoic Acid Application Scenarios


Melt Processing Compatibility in Solid Formulations

4-(Diethylamino)benzoic acid should be prioritized over 4-(dimethylamino)benzoic acid in any formulation requiring melt-based processing such as hot-melt extrusion, melt granulation, or preparation of solid dispersions. The 50 °C lower melting point (192–193 °C vs. 242.5–243.5 °C) enables processing at temperatures that are compatible with a broader range of heat-sensitive excipients and active pharmaceutical ingredients, reducing the risk of thermal degradation and expanding formulation design space [1].

Organotin Antimicrobial Complex Synthesis

For researchers synthesizing organotin(IV) complexes for antimicrobial applications, 4-(diethylamino)benzoic acid is a validated ligand precursor. Specifically, the dimethyl-substituted organotin complex derived from this acid demonstrated activity against all five bacterial strains tested, whereas complexes with other organotin moieties (butyl, triphenyl) were inactive [2]. This establishes a structure-activity relationship that guides the selection of DEABA as the ligand of choice when the target is an active methyl-substituted organotin complex.

Low-Fluorescence UV-Curable Coatings

In UV-curable coating formulations where fluorescence background is detrimental—such as in optical clear coatings, certain printing inks, or analytical test strips—the diethylamino benzoate derivatives offer an advantage. Ethyl 4-(diethylamino)benzoate exhibits suppressed fluorescence quantum yields due to hydrogen-bonding quenching, whereas the dimethylamino analog exhibits measurable dual fluorescence [3]. Procuring the diethylamino variant (or its acid precursor) is therefore justified when minimizing unwanted fluorescence is a formulation requirement.

High-Temperature Synthesis and Thermal Processing

4-(Diethylamino)benzoic acid is suitable for synthetic protocols or material processing steps that require exposure to elevated temperatures. TGA data confirm no weight loss until 360 °C, with decomposition onset above 400 °C [4]. This thermal robustness supports its use in reactions conducted at temperatures up to 350 °C without significant degradation, making it a reliable intermediate for high-temperature condensations, melt-phase reactions, or as a thermal stabilizer additive [5].

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